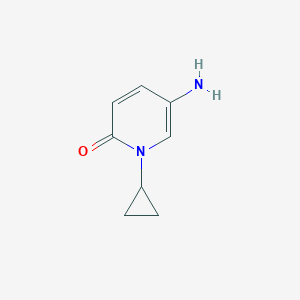

5-Amino-1-cyclopropylpyridin-2(1H)-one

Description

5-Amino-1-cyclopropylpyridin-2(1H)-one (CAS 1779822-96-6) is a pyridinone derivative featuring a cyclopropyl substituent at the N1 position and an amino group at the C5 position. Its structure combines a heterocyclic pyridinone core with a strained cyclopropane ring, which may enhance metabolic stability and modulate electronic properties in pharmaceutical applications . The compound is commercially available through multiple suppliers (5 listed suppliers in 2025), indicating its relevance in synthetic chemistry and drug discovery pipelines .

These features make it a candidate for enzyme inhibition or receptor modulation, though specific therapeutic applications require further investigation.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5-amino-1-cyclopropylpyridin-2-one |

InChI |

InChI=1S/C8H10N2O/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3,9H2 |

InChI Key |

KDCGQGNRATWADA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C=CC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyridine derivative, followed by cyclization and subsequent purification steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-1-cyclopropylpyridin-2(1H)-one may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopropylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-cyclopropylpyridin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituents at the N1 and C5 positions, as shown in Table 1:

| Compound Name | CAS Number | N1 Substituent | C5 Substituent | Suppliers |

|---|---|---|---|---|

| 5-Amino-1-cyclopropylpyridin-2(1H)-one | 1779822-96-6 | Cyclopropyl | Amino | 5 |

| 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one | 1184808-29-4 | 3-(Methylthio)propyl | Amino | 1 |

| 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one | N/A | Cyclopropylmethyl | Amino | 6 |

| 5-Amino-1-cyclopropylpentan-2-one | 1597910-55-8 | Cyclopropyl | Ketone | 1 |

Key Observations :

- Cyclopropyl vs.

- Ketone vs. Amino Group: The pentan-2-one analog lacks the pyridinone ring’s aromaticity, reducing π-π stacking interactions critical for binding to biological targets .

Physicochemical and Spectroscopic Properties

- NMR Data: While direct NMR data for the target compound are unavailable, highlights 1H and 13C chemical shifts for streptochlorin, a structurally distinct compound. Pyridinones typically exhibit characteristic shifts for the lactam carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ ~6–8 ppm in 1H NMR) .

- Solubility and Stability: The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to analogs with polar substituents (e.g., methylthio propyl). However, the amino group at C5 could improve solubility via protonation in acidic environments .

Biological Activity

5-Amino-1-cyclopropylpyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-cyclopropylpyridin-2(1H)-one is CHNO, with a molecular weight of approximately 150.18 g/mol. The structure features a pyridine ring substituted with an amino group and a cyclopropyl group, which are crucial for its biological interactions. The presence of the amino group suggests potential for hydrogen bonding and interaction with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

Research indicates that 5-Amino-1-cyclopropylpyridin-2(1H)-one may act as an enzyme inhibitor and modulate receptor activity. Its unique structural features allow it to influence enzymatic pathways or receptor binding through conformational changes. Preliminary studies suggest that it may exhibit competitive inhibition or allosteric modulation of specific enzymes.

Potential Biological Targets

The compound has been studied for its interactions with several biological targets:

- Enzymes : It shows promise as an inhibitor of certain kinases and enzymes involved in cancer progression.

- Receptors : Interaction studies indicate it may bind to various receptors, influencing their activity.

In Vitro Studies

In vitro studies have demonstrated that 5-Amino-1-cyclopropylpyridin-2(1H)-one can inhibit the growth of specific cancer cell lines. For instance, it was tested against prostate cancer cell lines where it showed significant reduction in cell proliferation rates compared to untreated controls .

In Vivo Studies

Case studies involving murine models have provided insights into the therapeutic potential of this compound. For example, in a study where tumors were xenografted into mice, treatment with 5-Amino-1-cyclopropylpyridin-2(1H)-one resulted in a notable decrease in tumor growth rates over a specified treatment period .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 5-Amino-1-cyclopropylpyridin-2(1H)-one in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-methylpyridin-2(1H)-one | Methyl group instead of cyclopropyl | Higher solubility; different bioactivity |

| 3-Amino-4-cyclopropylpyridin-2(1H)-one | Cyclopropyl at a different position | Altered pharmacokinetics due to structural changes |

| 3-Amino-1-methylpyridin-2(1H)-one hydrochloride | Hydrochloride salt form | Enhanced stability and bioavailability |

This table illustrates how the unique combination of the amino group and cyclopropyl substituent in 5-Amino-1-cyclopropylpyridin-2(1H)-one contributes to its distinct biological activity compared to other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.